molecular formula C13H18ClN3O2 B2812611 tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate CAS No. 2059950-51-3

tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate

Cat. No. B2812611
CAS RN: 2059950-51-3
M. Wt: 283.76
InChI Key: KINCWMIBYFWLSX-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C13H18ClN3O2 . It has a molecular weight of 283.75 . The compound is typically stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for “tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate” is 1S/C13H18ClN3O2/c1-8-5-15-11(14)16-10(8)9-6-17(7-9)12(18)19-13(2,3)4/h5,9H,6-7H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder . . The boiling point is not specified .

Scientific Research Applications

Radiopharmaceutical Development

Karimi and Långström (2002) synthesized a novel ligand for nicotinic receptors via a Stille coupling reaction involving tert-butyl azetidine-1-carboxylate. This research aimed at developing radiolabeled compounds for brain imaging, specifically targeting the nicotinic acetylcholine receptors, which are crucial in neurological functions and disorders. The study successfully demonstrated an efficient synthesis pathway, highlighting the compound's potential in radiopharmaceutical applications (Karimi & Långström, 2002).

Histamine H4 Receptor Ligands

Altenbach et al. (2008) focused on developing ligands for the histamine H4 receptor, starting from a pyrimidine hit identified in a high-throughput screening (HTS) campaign. Their work, incorporating tert-butyl azetidine-1-carboxylate, led to the identification of compounds with potential anti-inflammatory and antinociceptive activities, supporting the therapeutic value of H4R antagonists in managing pain and inflammation (Altenbach et al., 2008).

Synthesis and Molecular Modifications

Yadav and Sriramurthy (2005) explored the synthesis of silylmethyl-substituted aziridine and azetidine, which react efficiently with nitriles and carbonyl substrates to produce imidazoline, oxazolidine, and tetrahydropyrimidine products. This research highlights the compound's role in generating structurally diverse heterocycles, demonstrating its utility in organic synthesis and the potential development of new therapeutic agents (Yadav & Sriramurthy, 2005).

Peptide Mimetics

Sajjadi and Lubell (2008) reported on the synthesis of azetidine-2-carboxylic acid analogs with heteroatomic side chains at the 3-position, achieved by modifying tert-butyl ester (2S,3S)-1. These compounds are designed as tools for studying the influence of conformation on peptide activity, offering insights into peptide structure-activity relationships and the design of peptide mimetics with potential therapeutic applications (Sajjadi & Lubell, 2008).

Synthetic Routes for Novel Compounds

Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl azetidine-1-carboxylate, showcasing its significance in accessing chemical spaces complementary to piperidine ring systems. This work underscores the versatility of tert-butyl azetidine-1-carboxylate derivatives in synthesizing novel compounds with potential pharmaceutical relevance (Meyers et al., 2009).

Safety and Hazards

The compound is labeled with the signal word "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

tert-butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-8-5-15-11(14)16-10(8)9-6-17(7-9)12(18)19-13(2,3)4/h5,9H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINCWMIBYFWLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2CN(C2)C(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate

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